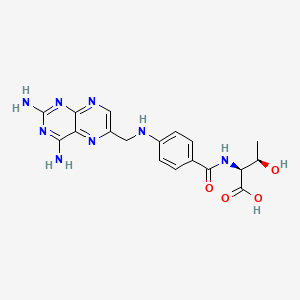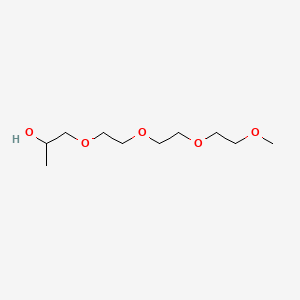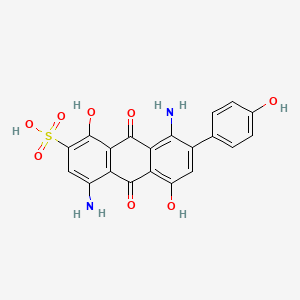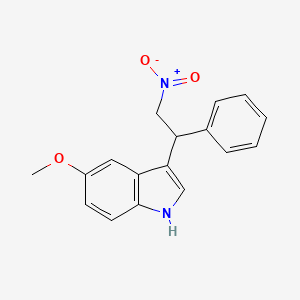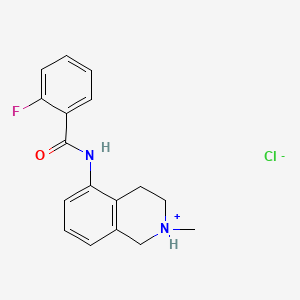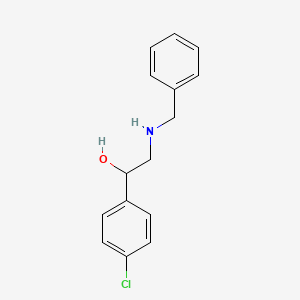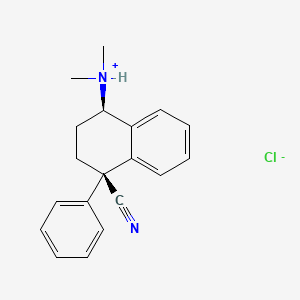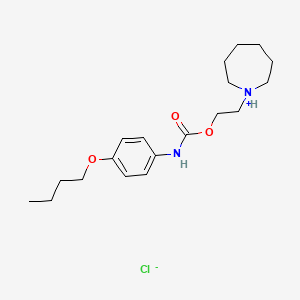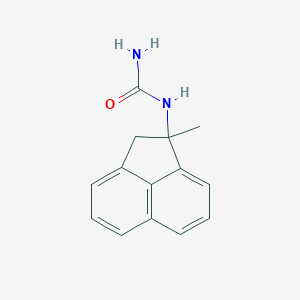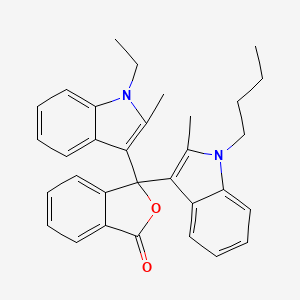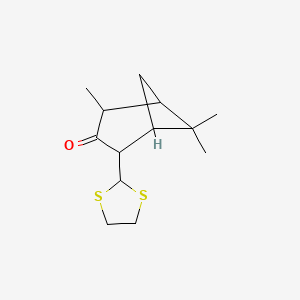
p-Bromomethylbenzoylcholine iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Bromomethylbenzoylcholine iodide: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological effects. The compound consists of a benzoyl group attached to a choline moiety, with a bromomethyl group and an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromomethylbenzoylcholine iodide typically involves the reaction of p-bromomethylbenzoic acid with choline chloride in the presence of a suitable base The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: p-Bromomethylbenzoylcholine iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and choline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis Products: p-Bromomethylbenzoic acid and choline.
Aplicaciones Científicas De Investigación
Chemistry: p-Bromomethylbenzoylcholine iodide is used as a reagent in organic synthesis to introduce the benzoylcholine moiety into various molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: In biological research, this compound is used to study the interactions of choline derivatives with biological membranes and receptors. It is also used in the development of cholinergic drugs and probes.
Medicine: The compound has potential applications in the development of drugs targeting cholinergic systems. It is studied for its effects on neurotransmission and its potential therapeutic uses in neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of p-Bromomethylbenzoylcholine iodide involves its interaction with cholinergic receptors and enzymes. The compound mimics the structure of acetylcholine, allowing it to bind to cholinergic receptors and modulate neurotransmission. It may also inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
Comparación Con Compuestos Similares
Acetylcholine: A natural neurotransmitter with a similar structure but without the bromomethyl and iodide groups.
Benzoylcholine: A compound with a benzoyl group attached to choline, similar to p-Bromomethylbenzoylcholine iodide but lacking the bromomethyl group.
p-Methylbenzoylcholine: A compound with a methyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the introduction of various substituents. The iodide ion also contributes to its distinct chemical properties and potential biological effects.
Propiedades
Número CAS |
54399-04-1 |
|---|---|
Fórmula molecular |
C13H19BrINO2 |
Peso molecular |
428.10 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)benzoyl]oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H19BrNO2.HI/c1-15(2,3)8-9-17-13(16)12-6-4-11(10-14)5-7-12;/h4-7H,8-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZSHJZRPVBKCWPJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)CBr.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


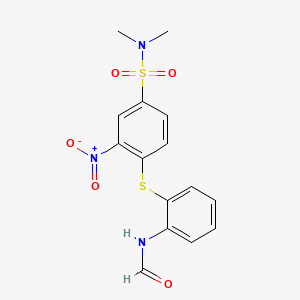
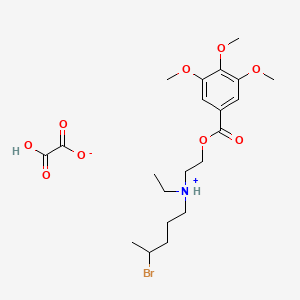
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
